3-(1-Naphthylmethyl)morpholine HCl
CAS No.:
Cat. No.: VC13561081
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)morpholine |
| Standard InChI | InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2 |
| Standard InChI Key | BWJGHJXEKSAXFU-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)CC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1COCC(N1)CC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered morpholine ring (containing one nitrogen and one oxygen atom) linked to a naphthalene moiety via a methylene bridge. The hydrochloride salt formation protonates the morpholine nitrogen, improving aqueous solubility. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ClNO | |
| Molecular Weight | 263.76 g/mol | |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)morpholine hydrochloride | |
| SMILES | C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl | |
| InChI Key | POECCJAQVXDGOU-UHFFFAOYSA-N |
The naphthalene group contributes aromaticity and hydrophobic interactions, while the morpholine ring offers hydrogen-bonding capabilities.
Spectral Characterization
Though specific spectral data for 3-(1-Naphthylmethyl)morpholine HCl are unavailable in the provided sources, analogous compounds exhibit:
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¹H NMR: Peaks between δ 7.2–8.5 ppm (naphthalene protons), δ 3.5–4.0 ppm (morpholine CH₂ groups), and δ 2.5–3.5 ppm (N-CH₂ linkages) .
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IR: Stretching vibrations at ~1,100 cm⁻¹ (C-O-C) and ~3,400 cm⁻¹ (N-H⁺).
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with 1-chloromethyl naphthalene, as outlined in derivatization studies :
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Formation of 1-Chloromethyl Naphthalene:
Naphthalene reacts with paraformaldehyde, hydrochloric acid, and phosphoric acid at 80–85°C, yielding 1-chloromethyl naphthalene after extraction and distillation . -
Morpholine Coupling:
The chloromethyl intermediate undergoes nucleophilic substitution with morpholine in polar aprotic solvents (e.g., DMF or THF), facilitated by bases like triethylamine. -
Salt Formation:
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.
Biological Activities and Mechanisms
Cytotoxic Profiles
Preliminary assays on related naphthylmethyl morpholines show moderate cytotoxicity against HeLa cells (IC₅₀ ≈ 50 µM), suggesting selective targeting of proliferative cells.
Comparative Analysis with Analogous Compounds
This compound’s larger naphthyl group may enhance hydrophobic binding compared to smaller analogs, though steric effects could limit target accessibility .
Future Research Directions
Mechanistic Studies
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Enzyme Binding Assays: Evaluate inhibition of bacterial topoisomerase IV and fungal CYP51.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability using in vitro hepatocyte models.
Structural Modifications
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Side Chain Variations: Introduce electronegative substituents (e.g., -F, -Cl) to improve target affinity.
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Prodrug Design: Mask the morpholine nitrogen with ester groups to enhance oral bioavailability.
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